5-(4-Chlorophenyl)pent-4-en-1-ol
Description
Contextualization within Halogenated Organic Compounds
Halogenated organic compounds, which feature one or more halogen atoms, are a cornerstone of synthetic and medicinal chemistry. The inclusion of a chlorine atom on the phenyl ring of 5-(4-Chlorophenyl)pent-4-en-1-ol places it within this vast and significant class of molecules. The carbon-halogen bond can influence the electronic properties of the molecule and serve as a reactive handle for further chemical transformations. For instance, aryl chlorides can participate in various cross-coupling reactions, although they are sometimes less reactive than their bromide or iodide counterparts. libretexts.org The presence of the chloro-substituent can also impact the biological activity of a molecule, a well-established principle in drug discovery.
Significance of Aryl-Substituted Unsaturated Alcohols in Organic Synthesis
Aryl-substituted unsaturated alcohols are valuable intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The combination of an aryl group, an alkene, and an alcohol provides multiple sites for chemical modification. The alkene can undergo various addition reactions, while the alcohol can be oxidized or converted into other functional groups. The aryl group itself can be further functionalized.
Compounds with similar structural features have been investigated for a range of applications. For example, related unsaturated alcohols are used as starting materials for pharmaceuticals and agrochemicals. libretexts.org The synthesis of such molecules often relies on powerful carbon-carbon bond-forming reactions that have become indispensable in modern organic chemistry.
Historical Perspectives on the Synthesis of Related Structural Motifs
The synthesis of molecules like this compound is made possible by a rich history of reaction development in organic chemistry. The creation of the key carbon-carbon bonds in its structure—the one between the pentenyl chain and the chlorophenyl ring—would likely employ transition metal-catalyzed cross-coupling reactions.
The Heck reaction , first described by Tsutomu Mizoroki in 1971 and further developed by Richard F. Heck, is a palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org This reaction provides a direct method for the arylation of alkenes and represents a major advance in the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org Similarly, the Suzuki reaction , developed by Akira Suzuki and for which he shared the 2010 Nobel Prize in Chemistry with Heck and Ei-ichi Negishi, couples an organoboron compound with a halide. harvard.eduwikipedia.org It is a versatile and widely used method for forming carbon-carbon bonds to create biaryls, styrenes, and polyolefins. wikipedia.org
Alternative classical methods for constructing the carbon framework could involve the Grignard reaction , where an organomagnesium halide adds to a carbonyl compound. acs.orgacs.orgchemspider.com For instance, a Grignard reagent derived from a chlorophenyl halide could react with an appropriate aldehyde or ketone. acs.orgchegg.com The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone to form a C=C double bond with high regioselectivity. mnstate.eduumass.edulibretexts.orgmasterorganicchemistry.com These foundational reactions have paved the way for the systematic and predictable synthesis of complex molecules with specific structural and stereochemical requirements.
Data Tables
Table 1: Properties of Structurally Related Compounds
Since detailed experimental data for this compound is not widely available in public literature, the following table presents data for structurally analogous compounds to provide context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 5-Chloropent-4-en-1-ol | C₅H₉ClO | 120.58 | Pentenol with a terminal chloroalkene |
| 4-Penten-1-ol, 5-phenyl- | C₁₁H₁₄O | 162.23 | Aryl-substituted unsaturated alcohol |
| 5-Phenylpent-4-en-2-ol | C₁₁H₁₄O | 162.23 | Aryl-substituted unsaturated alcohol |
| 1,5-bis-(4-chloro-phenyl)-penta-1,4-dien-3-one | C₁₇H₁₂Cl₂O | 319.19 | Di-aryl substituted, conjugated system |
Data sourced from PubChem and commercial supplier databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
117324-73-9 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8,13H,1,3,9H2 |
InChI Key |
VHBZYRIOUWAXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCCO)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 4 Chlorophenyl Pent 4 En 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group is a key site for various chemical modifications, including oxidation, substitution, and elimination reactions.
Selective Oxidation Reactions (e.g., to Aldehydes and Ketones)
The primary alcohol functionality of 5-(4-chlorophenyl)pent-4-en-1-ol can be selectively oxidized to yield the corresponding aldehyde, 5-(4-chlorophenyl)pent-4-enal. As an allylic alcohol, specific reagents are required to prevent over-oxidation or reaction at the alkene. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, converting primary allylic alcohols to their respective aldehydes. stackexchange.comnih.gov The use of chromium(VI) reagents, often in the presence of a buffer like pyrazole, allows for the selective oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds. nih.gov
The Oppenauer oxidation represents another method applicable to the oxidation of allylic alcohols. google.com This process typically uses an aluminum alkoxide catalyst and a ketone, such as acetone, as a hydrogen acceptor. google.com While generally used for secondary alcohols, it can be adapted for primary allylic alcohols. google.com
| Oxidizing Agent | Product | Notes |
| Pyridinium Chlorochromate (PCC) | 5-(4-Chlorophenyl)pent-4-enal | Mild and selective for primary alcohols. stackexchange.com |
| Chromyl Chloride | 2-(4-Chlorophenyl)propanal | Can lead to rearrangement products. researchgate.net |
| Oppenauer Oxidation (e.g., Aluminum isopropoxide/acetone) | 5-(4-Chlorophenyl)pent-4-enal | Applicable to allylic alcohols. google.com |
This table presents potential oxidation reactions and products based on general reactivity of allylic alcohols.
Nucleophilic Substitution Reactions to Form Alkyl Halides and Ethers
The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ can transform the alcohol into the corresponding alkyl chloride or bromide. It is important to note that sulfuric acid is generally not used with potassium iodide for this purpose, as it can oxidize the initially formed hydroiodic acid. vedantu.com
Etherification can be achieved under basic conditions. For example, deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would yield an ether. Base-catalyzed addition of alcohols to styrene (B11656) derivatives is a known method for forming ethers. rsc.orgnih.gov
| Reagent | Product Type | Reaction Type |
| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Nucleophilic Substitution |
| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Nucleophilic Substitution |
| Sodium Hydride (NaH) followed by an Alkyl Halide (R-X) | Ether | Williamson Ether Synthesis |
| Alcohol (R-OH) / Base Catalyst | Ether | Base-Catalyzed Alcohol Addition rsc.orgnih.gov |
This table outlines general nucleophilic substitution reactions applicable to primary alcohols.
Dehydration to Alkenes and Associated Carbocation Rearrangements
Acid-catalyzed dehydration of this compound would lead to the formation of a diene. This reaction proceeds through protonation of the hydroxyl group, followed by the loss of water to form a carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. Due to the formation of a carbocation intermediate, rearrangements can occur to form a more stable carbocation.
In the case of this compound, the initial primary carbocation could potentially undergo a hydride shift to form a more stable secondary allylic carbocation. This would lead to a mixture of diene isomers. The stability of the resulting conjugated system would be a driving force for this reaction.
Reactions Involving the Alkene Moiety
The carbon-carbon double bond is susceptible to attack by electrophiles and can also undergo isomerization and rearrangement.
Electrophilic Addition Reactions (e.g., Acid-Catalyzed Additions)
The alkene can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon that already has more hydrogen atoms, and the halide will add to the more substituted carbon, which is also a benzylic position, leading to a more stable carbocation.
Acid-catalyzed hydration of the double bond, the reverse of dehydration, can also occur. acs.orgmsu.edu This reaction would also follow Markovnikov's rule, leading to the formation of a secondary alcohol. msu.edu The presence of the 4-chlorophenyl group, an electron-withdrawing group, will influence the stability of the carbocation intermediate. nih.gov
| Reagent | Product Type | Regioselectivity |
| Hydrogen Halide (H-X) | Haloalkane | Markovnikov |
| Water / Acid Catalyst (H₃O⁺) | Diol | Markovnikov acs.orgmsu.edu |
| Borane (B79455) (BH₃) followed by H₂O₂/NaOH | Diol | Anti-Markovnikov msu.edu |
This table summarizes potential electrophilic addition reactions at the alkene moiety.
Isomerization and Rearrangement Processes
The double bond in this compound can potentially migrate to a more stable position, a process known as isomerization. This can be catalyzed by acids or bases, or it can occur under thermal conditions. Such rearrangements often proceed through an allylic intermediate. wikipedia.org For instance, an allylic rearrangement could shift the double bond to a different position within the carbon chain. masterorganicchemistry.com
Sigmatropic rearrangements, such as the oxy-Cope rearrangement, are also a possibility for 1,5-dien-3-ols, which could be formed from this compound under certain conditions. wikipedia.org These reactions involve the reorganization of the carbon skeleton through a cyclic transition state. wikipedia.org Additionally, radical-induced alkenyl migration has been observed in similar allylic alcohol systems, which can lead to the formation of ketones. nih.gov
Reactivity and Functionalization of the Chlorophenyl Moiety
The chlorophenyl group in this compound serves as a robust handle for introducing molecular diversity through reactions that are fundamental to modern synthetic chemistry.
Metal-Halogen Exchange Reactions on Halogenated Aryl Systems
Metal-halogen exchange is a pivotal reaction in organometallic chemistry that converts an organic halide into an organometallic species, thereby reversing the polarity of the carbon atom and rendering it nucleophilic. wikipedia.org This transformation is particularly useful for aryl halides, including the chlorophenyl group of the target molecule. The reaction typically involves highly electropositive metals like lithium or magnesium. wikipedia.org
The general form of the reaction is: R-X + M-R' → R-M + R'-X
Lithium-halogen exchange is a common method for preparing aryllithium reagents. wikipedia.org The reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl, which means that the exchange of aryl chlorides often requires more reactive organolithium reagents, such as tert-butyllithium, or harsher reaction conditions. wikipedia.orgmsu.edu The mechanism is thought to proceed either through a nucleophilic "ate-complex" intermediate or via a single electron transfer (SET) pathway generating radical intermediates. wikipedia.orgrsc.org
For this compound, treatment with an organolithium reagent like n-BuLi or t-BuLi could initiate a metal-halogen exchange to form the corresponding aryllithium species. However, the presence of the acidic primary alcohol would lead to competitive deprotonation. Therefore, protection of the alcohol group (e.g., as a silyl (B83357) ether) would be necessary before attempting the exchange. Alternatively, using a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi), can facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions, a strategy that could potentially be adapted for chlorides. rsc.org
Table 1: Comparison of Reagents for Metal-Halogen Exchange
| Reagent Type | Common Examples | Typical Substrates | Key Characteristics |
| Organolithium | n-BuLi, sec-BuLi, t-BuLi | Aryl Iodides, Bromides, Chlorides | Fast reaction rates; requires low temperatures to control reactivity; sensitive to acidic protons. wikipedia.orgnih.gov |
| Grignard Reagents | i-PrMgCl | Aryl Bromides, Iodides | Tolerates more functional groups than organolithiums; exchange is slower. wikipedia.orgrsc.org |
| Magnesium Ate Complexes | Li[MgBu₃] | Aryl Bromides | Can metalate aryl halides. wikipedia.org |
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. researchgate.netmasterorganicchemistry.com These reactions utilize an organic halide or pseudohalide (like a triflate) and an organometallic coupling partner, catalyzed by a palladium complex. masterorganicchemistry.comnih.gov
The general catalytic cycle for Suzuki coupling involves three main steps: researchgate.netmasterorganicchemistry.combeilstein-journals.org
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex.
Transmetalation: A boron-containing nucleophile (e.g., an arylboronic acid) transfers its organic group to the palladium center, typically requiring a base for activation. researchgate.netnih.gov
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. beilstein-journals.org
Aryl chlorides are known to be less reactive than aryl bromides or iodides in these couplings due to the strength of the C-Cl bond. masterorganicchemistry.com However, the development of electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos) and N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of aryl chlorides under relatively mild conditions. nih.govyoutube.com For this compound, a Suzuki coupling with an arylboronic acid could be used to synthesize biaryl derivatives, which are common structures in pharmaceuticals and materials science. researchgate.netyoutube.com
Table 2: Selected Palladium Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Palladium Precursor | Ligand | Base | Solvent | Temperature | Application | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | CPME/H₂O | 100 °C | General aryl chlorides | nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Room Temp | Wide range of aryl chlorides | nih.govyoutube.com |
| Pd(OAc)₂ | PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 °C | Substituted 2-pyrones | wikipedia.org |
| "Ligand-free" Pd | Various | Various | Various | Various | Homogeneous catalysis study | chemistnotes.com |
Intramolecular and Cascade Reactions
The bifunctional nature of this compound, containing both an alcohol and an alkene, makes it a prime candidate for intramolecular reactions and complex cascade sequences.
Rearrangement Reactions (e.g., 4-pentenoxy rearrangements)
The structure of this compound is susceptible to various rearrangement reactions, particularly those involving the formation of reactive intermediates like carbocations or radicals.
Cationic Rearrangements: Acid-catalyzed dehydration of the alcohol can lead to the formation of a carbocation. While a primary carbocation is unstable, its formation could be followed by a rapid 1,2-hydride shift to form a more stable secondary or tertiary carbocation, a process known as a Wagner-Meerwein rearrangement. msu.edulibretexts.org This class of reaction involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. msu.edu For a substrate like this compound, protonation of the alcohol and loss of water could initiate a cascade of rearrangements. Similarly, protonation of the alkene could form a benzylic carbocation, which could also undergo subsequent rearrangement or cyclization. Such rearrangements are fundamental in the chemistry of terpenes and other complex natural products. libretexts.org
Radical Rearrangements: The pentenoxy moiety can also undergo radical-mediated cyclizations. For instance, formation of a 1-aryl-4-penten-1-oxyl radical from the corresponding alcohol could lead to a 5-exo-trig cyclization to form substituted tetrahydrofuran (B95107) derivatives. nih.gov These reactions are sensitive to steric and electronic effects. nih.gov While not a rearrangement in the classical sense of a skeletal change, these intramolecular cyclizations represent a significant transformation pathway for this type of structure. The field of radical rearrangements has expanded significantly, offering powerful methods for synthesis by forming and cleaving chemical bonds in novel ways. nih.gov
Advanced Spectroscopic and Analytical Characterization of 5 4 Chlorophenyl Pent 4 En 1 Ol
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-(4-Chlorophenyl)pent-4-en-1-ol, the IR spectrum provides distinct absorption bands that confirm its key structural features: the hydroxyl group, the carbon-carbon double bond, the aromatic ring, and the carbon-chlorine bond.
The spectrum is typically analyzed in two main regions: the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–650 cm⁻¹). The functional group region contains characteristic absorptions for specific bonds, while the fingerprint region shows a complex pattern of vibrations unique to the entire molecule. libretexts.org
Key expected absorption bands for this compound include:
O-H Stretch: A strong and broad absorption band is anticipated in the region of 3400–3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of an alcohol undergoing intermolecular hydrogen bonding. libretexts.org
Aromatic and Vinylic C-H Stretch: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic ring and the alkene double bond. libretexts.org
Aliphatic C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹), arising from the C-H stretching vibrations of the pentenol backbone's methylene (B1212753) (-CH₂) groups. libretexts.org
C=C Stretch: The carbon-carbon double bond of the alkene and the aromatic ring will show stretching vibrations in the 1680–1600 cm⁻¹ range. The alkene C=C stretch typically appears around 1680–1640 cm⁻¹. libretexts.org The aromatic ring will also exhibit characteristic overtone and combination bands in the 2000-1600 cm⁻¹ region, which can sometimes provide information about the substitution pattern. libretexts.org
C-O Stretch: A strong C-O stretching band for a primary alcohol is expected in the range of 1075–1000 cm⁻¹.
=C-H Bend (Out-of-Plane): The substitution pattern on the double bond and the aromatic ring gives rise to strong out-of-plane bending vibrations in the 1000–650 cm⁻¹ range. For a para-substituted benzene (B151609) ring, a strong band is typically observed between 840–810 cm⁻¹.
C-Cl Stretch: The presence of the chlorine atom attached to the aromatic ring is expected to produce a stretching vibration in the 1095–1080 cm⁻¹ range, although it can sometimes be obscured by other absorptions in the fingerprint region.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch (Hydrogen Bonded) | 3400–3200 | Strong, Broad |
| Aromatic/Alkene (=C-H) | C-H Stretch | 3100–3000 | Medium, Sharp |
| Alkane (-CH₂) | C-H Stretch | 2960–2850 | Strong, Sharp |
| Alkene (C=C) | C=C Stretch | 1680–1640 | Medium to Weak |
| Aromatic (C=C) | C=C Ring Stretch | ~1600, ~1500 | Medium |
| Primary Alcohol (C-O) | C-O Stretch | 1075–1000 | Strong |
| Aromatic (para-substituted) | =C-H Bend (Out-of-Plane) | 840–810 | Strong |
| Aryl Halide (C-Cl) | C-Cl Stretch | 1095–1080 | Medium to Strong |
Chromatographic Separation and Purity Assessment Techniques
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques are employed for its analysis and purification.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. Given the compound's structure, a reversed-phase HPLC method would be highly effective.
In a typical setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, would effectively elute the target compound while separating it from more polar impurities (which elute earlier) and more non-polar impurities (which elute later).
Detection is readily achieved using an ultraviolet (UV) detector. The chlorophenyl group in the molecule acts as a strong chromophore, allowing for sensitive detection at a wavelength around 254 nm. sigmaaldrich.com By running a calibrated standard, the area under the peak in the chromatogram can be used to accurately quantify the compound's concentration. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18, e.g., 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol sigmaaldrich.com |
| Elution Mode | Gradient (e.g., 50% B to 100% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30–40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of the polar hydroxyl group, this compound has a relatively high boiling point and may exhibit poor peak shape (tailing) on standard GC columns. To overcome this, derivatization is often employed. oup.comresearchgate.net
The alcohol can be converted into a more volatile and less polar silyl (B83357) ether through a reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, improving its chromatographic behavior.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A common choice would be a mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) can be used for definitive identification based on the fragmentation pattern. rsc.orgthermofisher.com
Table 3: General GC Parameters for Analysis of Derivatized this compound
| Parameter | Typical Setting |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Thermal Analysis Methods for Stability and Phase Transitions
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the stability, melting point, and purity of a compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for studying the thermal properties of this compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. acs.org
For a pure, crystalline sample of this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The onset temperature of this peak is taken as the melting point, and the area under the peak is the heat of fusion (ΔHfus). The sharpness of the peak is a good indicator of purity; impurities typically cause the melting peak to broaden and shift to a lower temperature.
Beyond melting, DSC can also be used to study the compound's thermal stability. By scanning to higher temperatures, exothermic events such as decomposition or thermal rearrangement can be detected. royalsocietypublishing.orgwikipedia.org This information is valuable for understanding the compound's shelf-life and handling limitations.
Table 5: Thermal Properties of this compound Determinable by DSC
| Property | Description | Significance |
|---|---|---|
| Melting Point (Tm) | The temperature at which the solid phase transitions to a liquid phase. | A fundamental physical property used for identification and as a primary indicator of purity. |
| Heat of Fusion (ΔHfus) | The amount of energy required to melt the solid. | Provides information about the crystal lattice energy and molecular packing. |
| Purity Assessment | Impurities depress and broaden the melting endotherm. | Allows for a quantitative estimation of purity based on the van't Hoff equation. |
| Decomposition Temperature (Td) | The temperature at which the compound begins to chemically degrade. | Defines the upper limit of thermal stability for storage and processing. |
| Phase Transitions | Detection of solid-solid transitions (polymorphism) that may occur before melting. | Important for understanding the physical forms and stability of the solid-state. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of materials. wikipedia.org In the context of this compound, TGA provides insights into its thermal behavior as a function of temperature. While specific, publicly available TGA data for this exact compound is limited, a detailed analysis can be constructed based on the thermal properties of its constituent chemical moieties and structurally analogous compounds, such as 4-chlorobenzyl alcohol, cinnamyl alcohol, and poly(p-chloro styrene). scirp.orgchemicalbook.comwikipedia.org
The thermal decomposition of this compound is anticipated to occur in distinct stages. An initial weight loss is expected at lower temperatures, corresponding to the volatilization of the alcohol. This is followed by the primary decomposition of the organic structure at elevated temperatures. The presence of the 4-chlorophenyl group and the unsaturated pentenol chain will significantly influence the decomposition profile. scirp.orgwikipedia.org
The initial phase of weight loss would likely be observed in the range of its boiling point. For comparison, 4-chlorobenzyl alcohol has a boiling point of 234 °C, and cinnamyl alcohol boils at approximately 250-258 °C. chemicalbook.comwikipedia.org This suggests that the initial volatilization and minor decomposition of this compound would commence in a similar temperature range.
The major decomposition phase is expected to occur at higher temperatures, consistent with the degradation of styrenic polymers. For instance, poly(p-chloro styrene) exhibits thermal stability up to around 275 °C, with complete decomposition by 470 °C. scirp.orgscirp.org This suggests that the cleavage of the carbon-carbon and carbon-chlorine bonds in this compound will occur in this higher temperature window.
A representative TGA profile for this compound, synthesized from the analysis of its structural analogs, is presented in the data table below. This table illustrates a plausible multi-stage decomposition process, providing estimated temperature ranges and corresponding weight loss percentages.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| Stage 1 | 150 - 250 | ~5 - 10 | Volatilization of the alcohol and loss of water molecule |
| Stage 2 | 250 - 400 | ~60 - 70 | Primary decomposition of the pentenol chain |
| Stage 3 | 400 - 550 | ~20 - 25 | Decomposition of the chlorophenyl group and char residue |
This synthesized data provides a scientifically informed estimation of the thermal behavior of this compound. The initial, minor weight loss is attributed to the relatively volatile alcohol functional group. The subsequent, more significant weight loss is due to the breakdown of the five-carbon chain. The final stage of decomposition at higher temperatures corresponds to the more thermally stable chlorophenyl moiety. The presence of chlorine is known to affect the flame retardancy and char formation of polymers, which is reflected in the final decomposition stage. scirp.org
It is important to note that these values are representative and actual experimental TGA data may vary depending on the specific experimental conditions, such as heating rate and atmosphere. scirp.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
